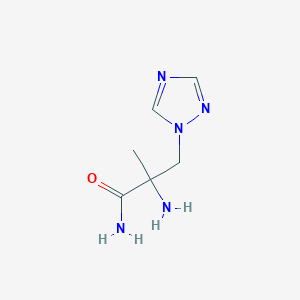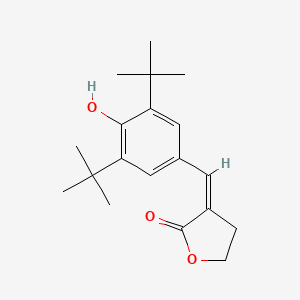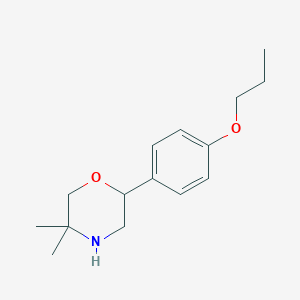amine](/img/structure/B13067318.png)
[(4-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methyl group, which is further connected to an isopropylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)methylamine typically involves the following steps:
Halogenation: The starting material, 2-chlorotoluene, undergoes bromination to introduce a bromine atom at the para position relative to the methyl group.
Amination: The brominated product is then subjected to a nucleophilic substitution reaction with isopropylamine to replace the bromine atom with the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-chlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the amine group to an alkyl group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
(4-Bromo-2-chlorophenyl)methylamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (4-Bromo-2-chlorophenyl)methylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and the amine group allows the compound to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-2-chlorophenyl)methylamine
- (4-Bromo-2-chlorophenyl)methylamine
- (4-Bromo-2-chlorophenyl)methylamine
Uniqueness
(4-Bromo-2-chlorophenyl)methylamine is unique due to the presence of the isopropylamine group, which can influence its reactivity and interactions compared to other similar compounds with different alkyl groups. This structural variation can lead to differences in biological activity and chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H13BrClN |
|---|---|
Poids moléculaire |
262.57 g/mol |
Nom IUPAC |
N-[(4-bromo-2-chlorophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H13BrClN/c1-7(2)13-6-8-3-4-9(11)5-10(8)12/h3-5,7,13H,6H2,1-2H3 |
Clé InChI |
UPGMKSDQNAHMTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



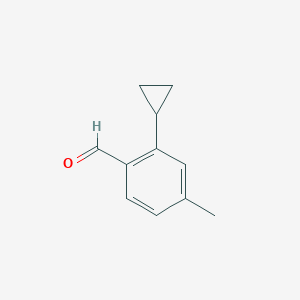
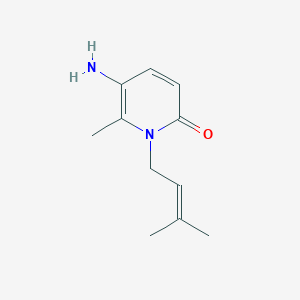
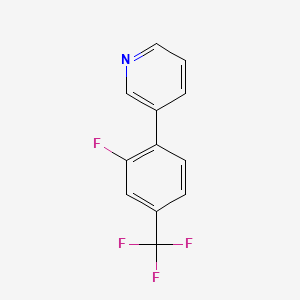
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
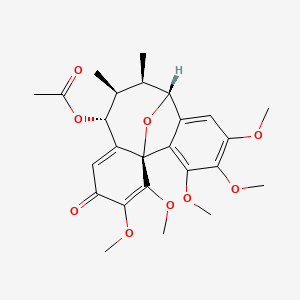
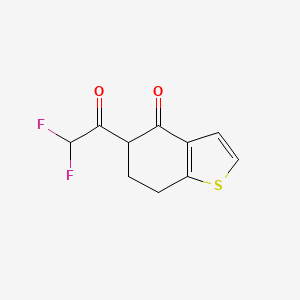
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
